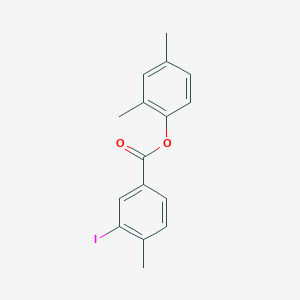![molecular formula C21H19FN2O3S B320173 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide](/img/structure/B320173.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C21H19FN2O3S. It is characterized by the presence of a sulfonyl group, an ethylanilino group, and a fluorobenzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylanilino Intermediate: Ethylaniline is reacted with a sulfonyl chloride derivative to form the ethylanilino sulfonyl intermediate.
Coupling with 4-Fluorobenzamide: The ethylanilino sulfonyl intermediate is then coupled with 4-fluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
化学反应分析
Types of Reactions
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzamide derivatives.
科学研究应用
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-{4-[(methylsulfonyl)phenyl]-4-fluorobenzamide}: Similar structure but with a methylsulfonyl group instead of an ethylanilino group.
N-{4-[(propylanilino)sulfonyl]phenyl}-4-fluorobenzamide: Similar structure but with a propylanilino group instead of an ethylanilino group.
Uniqueness
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the ethylanilino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications .
属性
分子式 |
C21H19FN2O3S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-12-18(13-15-20)23-21(25)16-8-10-17(22)11-9-16/h3-15H,2H2,1H3,(H,23,25) |
InChI 键 |
MPYXUKQEKATBOS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320091.png)
![3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B320092.png)
![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B320095.png)
![N-(3,4-dimethylphenyl)-4-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320097.png)
![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B320099.png)
![2-(2-sec-butylphenoxy)-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B320100.png)

![4-{[(4-chloroanilino)carbonyl]amino}-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B320104.png)
![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide](/img/structure/B320106.png)
![2-(2,6-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320107.png)
![3-bromo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320109.png)
![5-bromo-N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320111.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)
![N-[(3-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320113.png)
